molecular formula C6H6INO B6218476 5-cyclopropyl-4-iodo-1,3-oxazole CAS No. 2751621-76-6

5-cyclopropyl-4-iodo-1,3-oxazole

Cat. No.: B6218476
CAS No.: 2751621-76-6
M. Wt: 235
InChI Key:
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Description

5-cyclopropyl-4-iodo-1,3-oxazole is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazoles can be synthesized via different pathways . The most broadly researched and reported synthesis of oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The cyclopropyl and iodo groups are attached at positions 5 and 4 respectively .


Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical and Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of this compound would depend on the specific substitutions at the 5 and 4 positions .

Mechanism of Action

The mechanism of action of oxazole derivatives is largely dependent on their substitution pattern . They have been found to exhibit a wide range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety data sheet for a similar compound, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . There is a growing interest in developing new methods of obtaining complex structures containing oxazole rings . These compounds could be used in the future in medicine and agriculture .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-4-iodo-1,3-oxazole involves the cyclization of a suitable precursor containing a cyclopropyl group and an iodo substituent onto an oxazole ring.", "Starting Materials": [ "Cyclopropylacetic acid", "Iodine", "2-amino-2-oxoethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-cyclopropyl-4-iodo-2-methyl-1,3-oxazole", "a. Dissolve 2-amino-2-oxoethyl acetate in ethyl acetate and add cyclopropylacetic acid.", "b. Add iodine and stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with water.", "d. Recrystallize the solid from ethyl acetate to obtain 5-cyclopropyl-4-iodo-2-methyl-1,3-oxazole.", "Step 2: Synthesis of 5-cyclopropyl-4-iodo-1,3-oxazole", "a. Dissolve 5-cyclopropyl-4-iodo-2-methyl-1,3-oxazole in a mixture of water and sodium bicarbonate.", "b. Add hydrochloric acid dropwise until the pH of the mixture is acidic.", "c. Stir the mixture at room temperature for 24 hours.", "d. Filter the mixture and wash the solid with water.", "e. Recrystallize the solid from ethyl acetate to obtain 5-cyclopropyl-4-iodo-1,3-oxazole." ] }

CAS No.

2751621-76-6

Molecular Formula

C6H6INO

Molecular Weight

235

Purity

95

Origin of Product

United States

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